Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
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Description
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), also known as Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, is a pivotal chemical compound extensively employed in the realm of biomedicine . It assumes a momentous role in catalytic reactions within the biomedical industry .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are ubiquitous in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular formula of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is C34H64Cl2N2P2Pd .
Chemical Reactions Analysis
Piperidones have vital roles as organic building blocks and exhibit many biological activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .
Physical And Chemical Properties Analysis
The molecular formula of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is C34H64Cl2N2P2Pd . The molecular weight of this compound is 740.168.
Scientific Research Applications
Alkyne Hydrothiolation Catalysis
Dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium is an effective catalyst for alkyne hydrothiolation, enabling selective formation of cis-configured vinyl thioethers. This catalyst system stands out for its high efficiency, generating anti-Markovnikov adducts in excellent yields under relatively mild conditions (120 °C, 0.05 mol % catalyst) (R. Gerber & C. Frech, 2012).
Suzuki-Miyaura Cross-Coupling Catalysis
This compound has proven to be an exceptionally active Suzuki-Miyaura catalyst, offering excellent functional group tolerance. It facilitates the coupling of a wide array of substrates, including activated, nonactivated, and sterically hindered aryl and benzyl bromides, with arylboronic acids. The catalyst operates efficiently at low concentrations (0.2 mol %), achieving conversions of >95% in a short duration, showcasing its robustness and broad applicability (Jeanne L. Bolliger & C. Frech, 2010).
Mizoroki-Heck Reactions
The dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium complex has been utilized as a highly active catalyst for Mizoroki-Heck reactions. It supports the coupling of various aryl bromides with alkenes, yielding products in excellent selectivity and yields under relatively low catalyst loadings. This complex demonstrates excellent functional group tolerance and has been applied to synthesize complex organic molecules, indicating its potential in pharmaceutical and fine chemical synthesis (M. Oberholzer, R. Gerber & C. Frech, 2012).
RAFT Polymerization Control
Dichloro-bis(aminophosphine) complexes of palladium have been explored for controlling RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. The presence of dicyclohexyl- and di(piperidin-1-yl)phosphinoyl substituents enhances the polymerization control, offering a balance between reaction kinetics and polymer molecular weight distribution. This advancement in polymer chemistry underscores the role of such complexes in precision polymer synthesis (Ihor Kulai et al., 2019).
Synthesis of Piperidinyl-Containing Compounds
The versatility of dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane extends to the synthesis of piperidinyl-containing compounds, which are valuable in medicinal chemistry for their biological activities. This highlights the compound's importance in the development of new pharmacologically active molecules (Zhifu Jiang et al., 2013).
properties
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2N2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673100 |
Source
|
Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) | |
CAS RN |
1227935-55-8 |
Source
|
Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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